molecular formula C18H19N3O3 B2914221 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid CAS No. 497083-24-6

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid

Cat. No.: B2914221
CAS No.: 497083-24-6
M. Wt: 325.368
InChI Key: VZZVLHOCWLSPGM-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.368. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the desired compound in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid
  • 3-(4-methylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid
  • 3-(4-phenylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid

Uniqueness

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group, for instance, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid (also referred to as 3-BPCA) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with 3-BPCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-BPCA is characterized by the following molecular formula: C₁₈H₁₉N₃O₃. It features a pyridine ring substituted with a carboxylic acid and a piperazine moiety, which contributes to its pharmacological properties. The compound's structure can be represented as follows:

Structure C1C2N3C4C5C6\text{Structure }\text{C}_1\text{C}_2\text{N}_3\text{C}_4\text{C}_5\text{C}_6

The biological activity of 3-BPCA is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures often exhibit:

  • Serotonin Reuptake Inhibition : This mechanism is crucial for the modulation of mood and anxiety disorders.
  • Dopamine Receptor Modulation : Influencing dopaminergic pathways can impact conditions such as schizophrenia and Parkinson's disease.

Antidepressant Properties

Studies have shown that 3-BPCA, along with related piperazine derivatives, exhibits antidepressant-like effects in animal models. The mechanism is thought to involve increased levels of serotonin in the synaptic cleft through reuptake inhibition, which enhances mood and reduces depressive symptoms.

Antimicrobial Activity

Research has indicated that 3-BPCA demonstrates antimicrobial properties against various bacterial strains. For instance, compounds derived from similar piperazine structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Case Studies

  • Antidepressant Efficacy : In a controlled study involving rodent models, administration of 3-BPCA resulted in significant reductions in immobility time during forced swim tests compared to control groups, suggesting an antidepressant effect (Source: ).
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial activity of 3-BPCA against Staphylococcus aureus and Escherichia coli. Results indicated that 3-BPCA exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics (Source: ).

Table 1: Summary of Biological Activities of 3-BPCA

Activity TypeMechanismReference
AntidepressantSerotonin reuptake inhibition
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of dopaminergic pathways

Table 2: Antimicrobial Efficacy Against Selected Bacteria

Bacterial StrainMIC (µg/mL)Comparison DrugReference
Staphylococcus aureus32Penicillin
Escherichia coli64Ampicillin

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • Clinical Trials : To evaluate the safety and efficacy in human subjects.
  • Mechanistic Studies : To elucidate the specific pathways involved in its pharmacological effects.
  • Structural Modifications : To enhance potency and selectivity for targeted therapeutic applications.

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17(15-7-4-8-19-16(15)18(23)24)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZVLHOCWLSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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